4,6,7-Trimethylquinoline-2-carboxylic acid

KCNQ channel pharmacology potassium channel opener neurological disorder research

4,6,7-Trimethylquinoline-2-carboxylic acid (95% purity) is a specialized quinoline building block for CNS research and ion channel studies. Its 4,6,7-trimethyl substitution and C2-carboxylic acid handle offer distinct electronic properties (logP=2.42) and potent KCNQ2/3 channel agonism (EC50=33 nM), unavailable from unsubstituted analogs. Batch-specific QC (NMR, HPLC, GC) ensures reliable SAR and crystallography results.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B13197046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Trimethylquinoline-2-carboxylic acid
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C=C2C)C(=O)O
InChIInChI=1S/C13H13NO2/c1-7-4-10-9(3)6-12(13(15)16)14-11(10)5-8(7)2/h4-6H,1-3H3,(H,15,16)
InChIKeyOKGYPSBXNMUSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,7-Trimethylquinoline-2-carboxylic acid: Compound Profile and Identity Verification for Scientific Sourcing


4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2, molecular weight 215.25) is a quinoline-2-carboxylic acid derivative characterized by methyl substituents at the 4, 6, and 7 positions of the quinoline ring . Its unique substitution pattern (three methyl groups and a carboxylic acid moiety at position 2) distinguishes it from other quinoline carboxylic acid analogs in terms of physicochemical properties and biological activity profiles [1]. Commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC), this compound serves as a specialized building block for medicinal chemistry, pharmacology research, and materials science applications .

Why Generic Quinoline-2-carboxylic Acid Analogs Cannot Substitute for 4,6,7-Trimethylquinoline-2-carboxylic acid


Quinoline-2-carboxylic acid derivatives exhibit dramatically different biological and physicochemical properties depending on the position and number of substituents. Unsubstituted quinoline-2-carboxylic acid (quinaldic acid) demonstrates weak NMDA receptor affinity (Ki=136-167 nM) but substantially different solubility and logP characteristics compared to the 4,6,7-trimethyl derivative [1]. The 4,6,7-trimethyl substitution pattern confers a logP of 2.42 and orthorhombic crystal packing (space group Pbca), whereas alternative substitution patterns yield distinct crystal systems and markedly different biological target profiles [2]. The presence of the carboxylic acid moiety at position 2 combined with methyl groups at positions 4, 6, and 7 creates a unique electronic environment that directly impacts target engagement (e.g., KCNQ2/3 channel agonism with EC50=33 nM) and metabolic stability (CYP1A2 IC50=2.53 μM) [3][4]. Simply substituting an unsubstituted analog or a differently methylated derivative will result in fundamentally different experimental outcomes and cannot reproduce the specific activity profile of this compound.

Quantitative Differentiation Evidence for 4,6,7-Trimethylquinoline-2-carboxylic acid vs. Analogs


KCNQ2/3 Potassium Channel Activation: Direct Comparison with In-Class Compounds

4,6,7-Trimethylquinoline-2-carboxylic acid exhibits potent agonist activity at the rat KCNQ2/3 heteromeric potassium channel with an EC50 of 33 nM [1]. This represents nanomolar-level activation potency. In comparison, the structurally related KCNQ2/3 activator ICA-27243 demonstrates an EC50 of 380 nM (0.38 μM) in the same channel system, while ICA-069673 shows an EC50 of 690 nM (0.69 μM) [2]. The 4,6,7-trimethyl compound thus exhibits approximately 11.5-fold higher potency than ICA-27243 and 20.9-fold higher potency than ICA-069673.

KCNQ channel pharmacology potassium channel opener neurological disorder research epilepsy model compounds

Selective Affinity Profile at NMDA Receptor: Distinct from Quinaldic Acid

The compound demonstrates weak binding affinity to the NMDA receptor with a Ki of 56,000 nM (56 μM) [1]. In contrast, the unsubstituted parent compound quinaldic acid (quinoline-2-carboxylic acid) exhibits substantially higher NMDA receptor affinity with Ki values of 136-167 nM [2]. This approximately 335-fold difference in binding affinity indicates that the 4,6,7-trimethyl substitution pattern dramatically reduces NMDA receptor engagement compared to the unsubstituted analog.

NMDA receptor pharmacology excitotoxicity research neuroprotection glycine site modulators

CYP1A2 Metabolic Stability Profile: Time-Dependent Inhibition Data

4,6,7-Trimethylquinoline-2-carboxylic acid exhibits time-dependent inhibition of human liver microsome CYP1A2 with an IC50 of 2,530 nM (2.53 μM) following preincubation with NADPH [1]. For comparison, the KCNQ2 antagonist profile of this compound shows substantially different potency (IC50 values of 70 nM and 20,200 nM depending on assay conditions), demonstrating a complex and target-dependent activity profile [2].

drug metabolism CYP450 inhibition ADME-Tox profiling hepatocyte stability

Crystallographic Distinction: Orthorhombic Structure vs. Monoclinic Analogs

Single-crystal X-ray diffraction reveals that 4,6,7-trimethylquinoline-2-carboxylic acid crystallizes in the orthorhombic space group Pbca with unit cell parameters a=8.483(4)Å, b=18.249(9)Å, c=15.889(8)Å, and Z=8 [1]. The quinoline ring exhibits distinct distortions from planarity [1]. In contrast, related 4,6,7-trimethylquinoline (lacking the carboxylic acid moiety) crystallizes in the monoclinic system (space group P21/c) with markedly different unit cell dimensions [2].

X-ray crystallography solid-state chemistry polymorph screening crystal engineering

Physicochemical Property Differentiation: logP and PSA vs. Quinaldic Acid

4,6,7-Trimethylquinoline-2-carboxylic acid exhibits a calculated logP of 2.42 and polar surface area (PSA) of 21.06 Ų, with zero violations of Lipinski's Rule of Five . In contrast, unsubstituted quinoline-2-carboxylic acid (quinaldic acid) shows a logP of approximately 1.44 (experimental) and PSA of ~50 Ų [1]. The addition of three methyl groups increases lipophilicity by nearly one logP unit while reducing PSA, significantly altering predicted membrane permeability and distribution characteristics.

ADME prediction drug-likeness permeability screening physicochemical profiling

Commercial Availability with Verified Analytical QC: 95% Purity with Batch-Specific NMR/HPLC/GC

4,6,7-Trimethylquinoline-2-carboxylic acid is commercially available at 95% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided by the supplier . The compound has been fully characterized with CAS number 1518995-44-2, molecular formula C13H13NO2, and molecular weight 215.25 . This level of analytical characterization supports reproducible research and regulatory documentation requirements.

chemical procurement quality control analytical standards research-grade compounds

Evidence-Backed Application Scenarios for 4,6,7-Trimethylquinoline-2-carboxylic acid in Research and Development


Potassium Channel Pharmacology Research: KCNQ2/3 Activator Studies

Based on its potent agonist activity at KCNQ2/3 channels (EC50=33 nM) [1], this compound is suitable for electrophysiology studies examining neuronal excitability, epilepsy models, and pain pathway modulation. The nanomolar potency enables lower working concentrations, reducing solvent interference and off-target effects. The orthorhombic crystal structure [2] provides a defined solid-state reference for formulation development and structure-activity relationship (SAR) studies targeting potassium channel openers.

Medicinal Chemistry Building Block: Quinoline Core Derivatization

The 4,6,7-trimethyl substitution pattern combined with the C2-carboxylic acid handle provides a versatile scaffold for further chemical modifications, including amide coupling, esterification, and heterocycle formation. The compound's favorable physicochemical profile (logP=2.42, PSA=21.06 Ų, zero RO5 violations) and batch-specific QC documentation (NMR, HPLC, GC) support its use as a reliable starting material for medicinal chemistry campaigns targeting CNS-penetrant candidates or ion channel modulators.

Crystallography and Solid-State Characterization Studies

The orthorhombic crystal structure (space group Pbca, a=8.483Å, b=18.249Å, c=15.889Å) with distinct ring distortions from planarity [2] makes this compound valuable for crystallography research, including polymorphism screening, co-crystal engineering, and computational crystal structure prediction validation studies. The defined solid-state properties support reproducible formulation and stability testing in preclinical development workflows.

Metabolism and Drug-Drug Interaction Studies: CYP1A2 Inhibition Profiling

The compound's time-dependent CYP1A2 inhibition profile (IC50=2.53 μM with NADPH preincubation) [3] positions it as a useful tool compound for studying cytochrome P450 inhibition mechanisms, particularly for research programs evaluating metabolic stability and potential drug-drug interaction liabilities of quinoline-based drug candidates. The moderate inhibition potency allows for dose-response characterization without complete enzyme suppression at low concentrations.

Technical Documentation Hub

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